molecular formula C9H17NO2 B1283801 1-Propylpiperidine-2-carboxylic acid CAS No. 926275-68-5

1-Propylpiperidine-2-carboxylic acid

Cat. No.: B1283801
CAS No.: 926275-68-5
M. Wt: 171.24 g/mol
InChI Key: LHQWZZQCEJHGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₇NO₂ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of piperidine with propyl halides, followed by carboxylation. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Applications in Scientific Research

1-Propylpiperidine-2-carboxylic acid has garnered attention in various fields due to its versatile applications:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly noted for its role in the production of local anesthetics, such as ropivacaine, which is used extensively in pain management.

Biological Research

Research indicates potential biological activities associated with this compound, including:

  • Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various pathogens.
  • Antiviral Properties : Investigations into its potential antiviral effects are also being conducted.

Pharmacological Applications

This compound is primarily explored for its applications in:

  • Pain Management : As a precursor to local anesthetics like ropivacaine, it exhibits analgesic properties.
  • Drug Development : Ongoing research aims to explore its potential as a building block for novel therapeutic agents.

Case Studies and Research Findings

Several studies highlight the significance of this compound in pharmaceutical chemistry:

Ropivacaine Synthesis

The compound is an essential building block in synthesizing ropivacaine, an anesthetic that effectively blocks nerve impulse conduction. The efficacy of ropivacaine in pain management underscores the importance of its precursors.

Interaction Studies

Preliminary pharmacological studies indicate that this compound may exhibit significant binding affinity to sodium channels, crucial in pain pathways. This suggests potential for developing new analgesics targeting these channels.

Comparative Studies

When compared to structurally similar compounds like lidocaine and bupivacaine, this compound demonstrates unique pharmacological profiles due to its specific propyl substitution, influencing its binding characteristics and overall biological activity.

Mechanism of Action

The mechanism of action of 1-propylpiperidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

    Ropivacaine: A local anesthetic that shares a similar piperidine structure but with different substituents.

    Lidocaine: Another local anesthetic with a piperidine ring, used for its numbing effects.

    Bupivacaine: A long-acting local anesthetic with structural similarities to 1-propylpiperidine-2-carboxylic acid.

Uniqueness: this compound is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.

Biological Activity

1-Propylpiperidine-2-carboxylic acid is a significant compound in pharmaceutical chemistry, particularly noted for its role as an intermediate in the synthesis of anesthetic agents like ropivacaine. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula C9H17NO2C_9H_{17}NO_2 and features a piperidine ring substituted with a propyl group and a carboxylic acid functional group. Its unique structure allows it to undergo various chemical reactions, including:

  • Acid-base reactions
  • Esterification
  • Amide formation
  • Nucleophilic substitution reactions involving the piperidine ring.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may modulate pain signaling pathways by interacting with sodium channels and other targets involved in nociception. Its structural properties enable it to fit into active sites of enzymes, potentially inhibiting or activating their functions.

Pharmacological Applications

This compound is primarily investigated for its potential applications in:

  • Pain management : As a precursor to local anesthetics like ropivacaine, it is studied for its analgesic properties.
  • Antimicrobial and antiviral properties : Research is ongoing to evaluate its effectiveness against various pathogens .

Case Studies and Research Findings

Several studies underscore the compound's biological relevance:

  • Ropivacaine Synthesis : The compound serves as an essential building block in the synthesis of ropivacaine, an anesthetic that blocks nerve impulse conduction. Ropivacaine's efficacy in pain management has been well-documented, highlighting the importance of its precursors .
  • Interaction Studies : Initial pharmacological studies indicate that this compound may exhibit significant binding affinity to sodium channels, which are crucial in pain pathways. This suggests a potential for developing new analgesics targeting these channels.
  • Comparative Studies : When compared to structurally similar compounds like lidocaine and bupivacaine, this compound demonstrates unique pharmacological profiles due to its specific propyl substitution. This may influence its binding characteristics and overall biological activity .

Data Table: Comparison of Structural Analogues

Compound NameMolecular FormulaBiological ActivityKey Applications
This compoundC9H17NO2C_9H_{17}NO_2Analgesic potentialPrecursor for ropivacaine
RopivacaineC17H26N2OC_{17}H_{26}N_2OLocal anestheticPain management
LidocaineC14H22N2OC_{14}H_{22}N_2OLocal anestheticPain relief
BupivacaineC18H28N2OC_{18}H_{28}N_2OLong-acting anestheticSurgical anesthesia

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Propylpiperidine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of piperidinecarboxylic acid derivatives typically involves alkylation of piperidine precursors followed by carboxylation. For example, propyl groups can be introduced via nucleophilic substitution or reductive amination. Optimization should focus on solvent polarity (e.g., DMF for solubility), temperature control (e.g., 60–80°C for alkylation), and catalyst selection (e.g., palladium for coupling reactions). Characterization via melting point comparison (e.g., mp 151–185°C for similar compounds ) and NMR can validate structural integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Look for proton signals in the δ 1.2–1.8 ppm range (propyl CH₂), δ 3.0–3.5 ppm (piperidine CH₂N), and carboxyl proton absence (due to deprotonation). Carbon signals for the carboxyl group typically appear near δ 170–180 ppm .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the calculated molecular weight (e.g., C₉H₁₅NO₂ ≈ 173.22 g/mol). Cross-reference with databases like PubChem for validation .

Q. How can researchers ensure purity and stability of this compound during storage and experimental use?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity (>95% recommended for reproducibility ). Store the compound in anhydrous conditions at –20°C to prevent hydrolysis. Regularly validate stability via TLC or NMR, especially after long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives, and what experimental validation is required?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., proteases or kinases). Focus on binding affinity (ΔG ≤ –7 kcal/mol suggests strong binding) and hydrogen bonding with active sites.
  • ADMET Prediction : Tools like SwissADME can estimate bioavailability and toxicity. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition or Caco-2 permeability tests) .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >10% warrant re-evaluation of force field parameters .

Q. What experimental frameworks resolve contradictions in reported biological activities of piperidinecarboxylic acid derivatives?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. For example:

  • Dose-Response Curves : Test conflicting compounds across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 vs. 6.8) to isolate confounding factors.
  • Meta-Analysis : Aggregate data from PubChem BioAssay entries and apply statistical models (e.g., random-effects) to reconcile discrepancies .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl) and carboxyl group substituents (e.g., esters, amides).
  • Activity Profiling : Use kinetic assays (e.g., fluorogenic substrates for proteases) to measure inhibition constants (Kᵢ). Prioritize derivatives with ≥50% inhibition at 10 µM.
  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Tools like MOE or RDKit can automate descriptor calculation .

Properties

IUPAC Name

1-propylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQWZZQCEJHGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588124
Record name 1-Propylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926275-68-5
Record name 1-Propylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Propylpiperidine-2-carboxylic acid
Reactant of Route 2
1-Propylpiperidine-2-carboxylic acid
Reactant of Route 3
1-Propylpiperidine-2-carboxylic acid
Reactant of Route 4
1-Propylpiperidine-2-carboxylic acid
Reactant of Route 5
1-Propylpiperidine-2-carboxylic acid
Reactant of Route 6
1-Propylpiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.